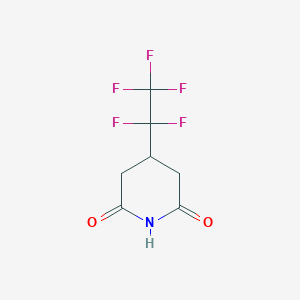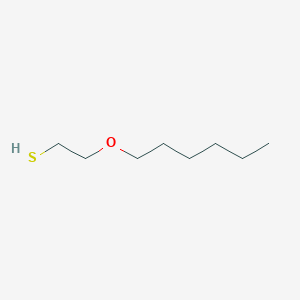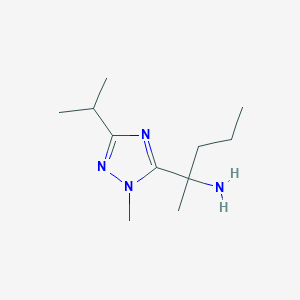
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to the triazole ring, as well as a pentan-2-amine side chain
Métodos De Preparación
The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropyl-1-methyl-1h-1,2,4-triazole with a suitable amine precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized to ensure high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of corresponding triazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction may lead to the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions are substituted triazole derivatives with different functional groups attached to the triazole ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex triazole derivatives. It serves as a versatile intermediate in organic synthesis, enabling the construction of diverse molecular architectures.
Biology: Triazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties. They are investigated for their potential use as therapeutic agents in the treatment of various diseases.
Medicine: The compound is explored for its potential as a drug candidate. Its unique structure and biological activities make it a valuable scaffold for the development of new pharmaceuticals.
Industry: In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and materials for electronic applications. The compound’s stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.
Comparación Con Compuestos Similares
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pentan-2-amine can be compared with other similar triazole derivatives, such as:
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
3-Isopropyl-1-methyl-1h-1,2,4-triazole: A closely related compound with similar structural features but lacking the pentan-2-amine side chain.
1,2,3-Triazole: Another triazole derivative with a different arrangement of nitrogen atoms in the ring, known for its use in click chemistry and various biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentan-2-amine side chain, which may confer distinct biological and chemical properties compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C11H22N4 |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)pentan-2-amine |
InChI |
InChI=1S/C11H22N4/c1-6-7-11(4,12)10-13-9(8(2)3)14-15(10)5/h8H,6-7,12H2,1-5H3 |
Clave InChI |
JSWMKXMYUGPBHN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C1=NC(=NN1C)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


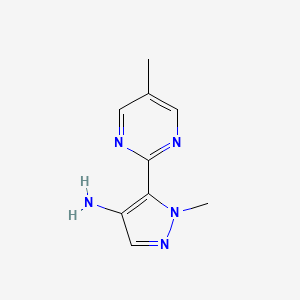
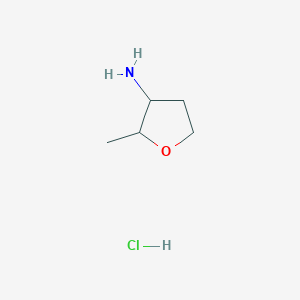
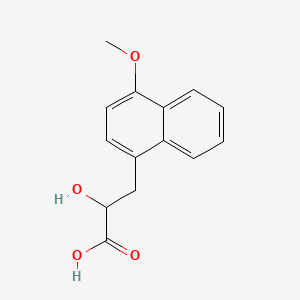
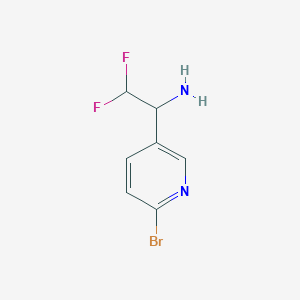
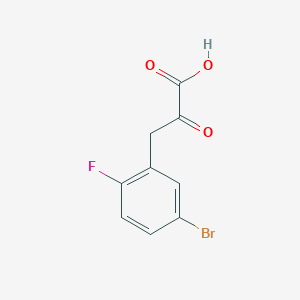

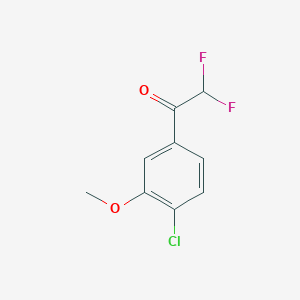
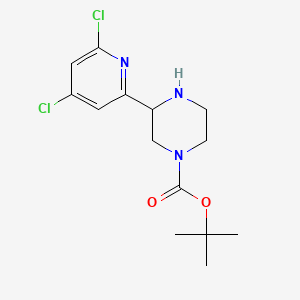
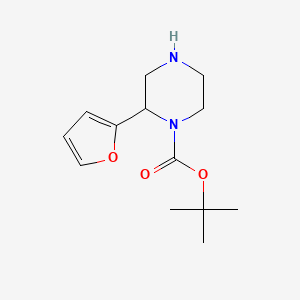
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/no-structure.png)

![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
